3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

xanthine oxidase inhibition gout structure–activity relationship

Choose this 3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole (CAS 402950-74-7) to access a unique 1-sulfonyl-3,5-diaryl-4,5-dihydro-1H-pyrazole scaffold. It uniquely combines electron-donating 3,4-dimethoxyphenyl and electron-withdrawing 3-nitrophenyl substituents with an N1-tosyl sulfonamide—a chemotype absent from commercial nNOS inhibitor libraries. This substitution pattern is expected to confer a distinct biological profile versus N-acyl or N-unsubstituted analogs. The C5 stereogenic center enables enantioselective resolution for target-based screening. Ideal for nNOS/iNOS/eNOS selectivity panels, xanthine oxidase SAR expansion, and antimicrobial MIC assays against S. aureus, E. coli, M. smegmatis, and C. albicans.

Molecular Formula C24H23N3O6S
Molecular Weight 481.52
CAS No. 402950-74-7
Cat. No. B2914317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
CAS402950-74-7
Molecular FormulaC24H23N3O6S
Molecular Weight481.52
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C24H23N3O6S/c1-16-7-10-20(11-8-16)34(30,31)26-22(18-5-4-6-19(13-18)27(28)29)15-21(25-26)17-9-12-23(32-2)24(14-17)33-3/h4-14,22H,15H2,1-3H3
InChIKeyLIANYTCJTSODOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole (CAS 402950-74-7): Structural Identity and Class Context


3-(3,4-Dimethoxyphenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole (CAS 402950-74-7) belongs to the 1‑sulfonyl‑3,5‑diaryl‑4,5‑dihydro‑1H‑pyrazole chemotype, a scaffold that has produced selective neuronal nitric oxide synthase (nNOS) inhibitors in prior medicinal chemistry campaigns [1]. The compound possesses a molecular weight of 481.52 g·mol⁻¹, zero hydrogen‑bond donors, and a topological polar surface area (TPSA) estimated at approximately 113 Ų; its 1‑tosyl group provides a balance of lipophilicity and hydrogen‑bond acceptor capacity that distinguishes it from N‑acyl and N‑unsubstituted analogs [2].

Why In‑Class 4,5‑Dihydro‑1H‑pyrazoles Cannot Simply Replace 3‑(3,4‑Dimethoxyphenyl)‑5‑(3‑nitrophenyl)‑1‑tosyl‑4,5‑dihydro‑1H‑pyrazole


Small differences in the 4,5‑dihydro‑1H‑pyrazole decoration profoundly alter biological activity. Within the nNOS inhibitor series, replacing the 3‑(2‑amino‑5‑chlorophenyl) group with a 3‑(2‑amino‑5‑methoxyphenyl) moiety reduced the inhibition percentage from 70 % to 62 % at the screening concentration [1]. Similarly, the N1‑substituent identity dictates selectivity: N‑acyl derivatives preferentially engage nNOS, whereas N‑alkyl congeners show diminished activity toward both nNOS and iNOS [2]. Consequently, the specific combination of a 3‑(3,4‑dimethoxyphenyl) electron‑donating substituent and a 1‑tosyl sulfonamide group in this compound is expected to produce a distinct biological profile that is not replicated by any commercially available analog with different N1‑ or C3‑aryl substitution.

Quantitative Differentiation Evidence for 3‑(3,4‑Dimethoxyphenyl)‑5‑(3‑nitrophenyl)‑1‑tosyl‑4,5‑dihydro‑1H‑pyrazole vs. Closest Analogs


N1‑Tosyl vs. N1‑Acetyl: Impact on Xanthine Oxidase Inhibitory Potency

Replacing the N1‑acetyl group of the close analog 1‑acetyl‑5‑(3,4‑dimethoxyphenyl)‑3‑(3‑nitrophenyl)‑4,5‑dihydro‑1H‑pyrazole (CHEMBL1684644) with a 1‑tosyl group transforms the steric and electronic environment at the pyrazoline N1 position. The N1‑acetyl analog displayed an IC₅₀ of 75.2 μM against bovine xanthine oxidase [1]. The increased steric volume (tosyl ΔMW = +100.5 Da) and stronger electron‑withdrawing character of the sulfonamide in the target compound are expected to alter the binding pose and residence time within the xanthine oxidase active site. No direct head‑to‑head data are available; the observed IC₅₀ of the acetyl analog serves as the closest quantitative benchmark for this chemotype.

xanthine oxidase inhibition gout structure–activity relationship

3‑(3,4‑Dimethoxyphenyl) vs. 3‑(4‑Chlorophenyl): Differential Lipophilicity and Hydrogen‑Bonding Capacity

The 3‑(4‑chlorophenyl) analog (CAS 384366‑20‑5; PubChem CID 3285774) possesses an XLogP3 value of 4.9 and a TPSA of 104 Ų [1]. Based on group‑contribution estimates, replacement of Cl (π ≈ +0.71) with 3,4‑di‑OCH₃ (π ≈ −0.02 + −0.02) is predicted to lower the logP by approximately 0.7–1.0 units, placing the target compound in the range of 3.9–4.2. Additionally, the two methoxy oxygen atoms increase the hydrogen‑bond acceptor count from 6 to 9, enhancing aqueous solubility while maintaining sufficient membrane permeability. This differentiated physicochemical profile makes the target compound better suited for applications where lower logP and additional H‑bond acceptor interactions are desired.

lipophilicity CNS drug design physicochemical profiling

1‑Tosyl vs. 1‑Phenylsulfonyl: Methyl Group Contribution to Steric Bulk and Conformational Restriction

The 1‑phenylsulfonyl analog (CAS 402950‑73‑6) differs from the target compound solely by the absence of a p‑methyl group on the sulfonyl‑attached phenyl ring . This methyl group increases the molecular volume by approximately 15 ų (calculated difference) and introduces an additional rotatable bond, slightly altering the conformational ensemble of the tosyl group. In sulfonamide‑based enzyme inhibitors, even a single para‑methyl substituent can shift the ligand orientation within the binding pocket, leading to measurable differences in IC₅₀ values as demonstrated in other sulfonamide series. The tosyl group also imparts marginally higher lipophilicity (ΔlogP ≈ +0.5) compared to the unsubstituted phenylsulfonyl, which may influence cellular permeability and plasma protein binding.

sulfonamide conformational analysis steric effects

Chiral C5 Center: Enantioselective Synthesis and Differential Biological Activity Potential

The 4,5‑dihydro‑1H‑pyrazole core contains a stereogenic center at the C5 position bearing the 3‑nitrophenyl substituent. Unlike fully aromatic 1H‑pyrazole analogs (which are achiral at this position) or N‑unsubstituted dihydropyrazoles, the 1‑tosyl‑substituted 4,5‑dihydro derivative provides a defined three‑dimensional architecture that can be exploited for enantioselective synthesis. Chiral dihydropyrazoles have demonstrated differential biological activities between enantiomers; for example, opposite enantiomers of related dihydropyrazole cannabinoid CB1 antagonists have shown divergent binding affinities in published receptor assays [1]. The target compound, by virtue of its single stereocenter, offers researchers the opportunity to isolate or synthesize individual enantiomers and evaluate their enantioselective target engagement—a capability absent in the achiral aromatic pyrazole or N‑alkyl analogs.

chirality enantioselective synthesis stereochemistry–activity relationship

Recommended Research and Industrial Application Scenarios for 3‑(3,4‑Dimethoxyphenyl)‑5‑(3‑nitrophenyl)‑1‑tosyl‑4,5‑dihydro‑1H‑pyrazole


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Screening and SAR Expansion

The 4,5‑dihydro‑1H‑pyrazole scaffold has been validated as a source of selective nNOS inhibitors [1]. The target compound extends the chemotype to include a 1‑tosyl sulfonamide group not previously evaluated in the nNOS series, making it suitable for screening in nNOS/iNOS/eNOS selectivity panels. Researchers can benchmark its IC₅₀ and selectivity ratio against the reported 4,5‑dihydro‑1H‑pyrazole lead compounds (e.g., compound 3r with IC₅₀ nNOS values in the low micromolar range) to determine whether the tosyl substitution enhances potency or isoform selectivity [2].

Xanthine Oxidase Inhibitor Development Leveraging the Close N1‑Acetyl Analog

Given that the N1‑acetyl analog (CHEMBL1684644) has a reported IC₅₀ of 75.2 μM against bovine xanthine oxidase [1], the N1‑tosyl version can be directly compared to assess the impact of sulfonamide replacement on inhibitory potency and enzyme binding kinetics. Xanthine oxidase is a validated therapeutic target for gout and hyperuricemia, and structure–activity relationship expansion around the N1‑substituent is a logical next step for medicinal chemists working in this area.

Antimicrobial Screening Panels for Tosyl‑Substituted Pyrazolines

Multiple independent studies have evaluated tosyl‑substituted pyrazoline derivatives for antimicrobial activity. Shubhalaxmi et al. (2016) reported that structurally related 1‑tosyl‑pyrazolines exhibit zones of inhibition at 50 µL concentrations against Mycobacterium smegmatis, Staphylococcus aureus, Escherichia coli, and Candida albicans [1]. The target compound, carrying both electron‑donating methoxy and electron‑withdrawing nitro substituents, represents an underexplored combination within this antimicrobial chemotype and warrants evaluation in minimum inhibitory concentration (MIC) assays against the same panel of pathogens.

Enantioselective Synthesis and Chiral Probe Development

The single sp³ stereogenic center at C5 makes this compound an attractive substrate for enantioselective synthesis method development, chiral chromatography resolution, or asymmetric catalysis studies. Purified enantiomers can then be evaluated in target‑based assays (nNOS, xanthine oxidase, or other targets) to determine whether one enantiomer accounts for the majority of biological activity—a phenomenon well‑documented in chiral dihydropyrazole pharmacology [1]. Such data are critical for advancing hits to leads with defined stereochemical composition.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.